Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-trifluoromethylphenyl group, an azo linkage, and a diethylamino-methoxyphenyl moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- typically involves multiple steps The process begins with the preparation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt This intermediate is then coupled with another aromatic compound to form the azo linkage
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The azo linkage can undergo reduction to form amines, which may interact with biological macromolecules. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
- 2-Chloro-N-(4-(2-chloro-acetylamino)-phenyl)-acetamide
Uniqueness
Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo linkage and the specific arrangement of chloro, trifluoromethyl, diethylamino, and methoxy groups make it a valuable compound for various research applications.
Properties
CAS No. |
70714-84-0 |
---|---|
Molecular Formula |
C20H22ClF3N4O2 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H22ClF3N4O2/c1-5-28(6-2)18-10-16(25-12(3)29)17(11-19(18)30-4)27-26-15-8-7-13(21)9-14(15)20(22,23)24/h7-11H,5-6H2,1-4H3,(H,25,29) |
InChI Key |
GARFCOCQUIFCOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.